molecular formula C10H12F3N3O4 B1211268 5-Trifluoromethyl-2'-deoxycytidine CAS No. 66384-66-5

5-Trifluoromethyl-2'-deoxycytidine

Cat. No. B1211268
CAS RN: 66384-66-5
M. Wt: 295.22 g/mol
InChI Key: XNSPCSMIPDACTB-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Trifluoromethyl-2'-deoxycytidine involves several key steps, starting from basic nucleoside precursors. Techniques such as the Heck reaction have been employed to introduce the trifluoromethyl group into the nucleoside framework, resulting in high yields and purity of the target compound. These synthetic routes are crucial for the production of 5-Trifluoromethyl-2'-deoxycytidine in quantities sufficient for research and potential therapeutic applications (Reddington & Cunninghan-Bryant, 2011).

Molecular Structure Analysis

The molecular structure of 5-Trifluoromethyl-2'-deoxycytidine has been characterized using various analytical techniques, including X-ray crystallography. These studies reveal that the trifluoromethyl group significantly influences the molecular conformation, affecting the nucleoside's interaction with biological targets. The structural analysis provides insights into the compound's mechanism of action at the molecular level (Marck, Lesyng, & Saenger, 1982).

Chemical Reactions and Properties

5-Trifluoromethyl-2'-deoxycytidine participates in various chemical reactions that are pivotal to its biological activity. Its incorporation into DNA and RNA through enzymatic processes highlights its potential as a therapeutic agent. The trifluoromethyl group plays a crucial role in these reactions, influencing the compound's stability, reactivity, and interactions with enzymes involved in nucleic acid metabolism (Mekras, Boothman, & Greer, 1985).

Scientific Research Applications

Formation and Biological Consequences in Genomic DNA

  • 5fdC in DNA Demethylation: 5fdC is a naturally occurring nucleobase in genomic DNA, produced via the oxidation of 5-methylcytosine (5mdC) by the ten-eleven translocation enzyme (TET) and can be further converted to 5-carboxylcytosine (5cadC) by TET. It plays a role in the TET-mediated DNA demethylation pathway, impacting the structure and stability of genomic DNA and affecting genetic expression (Zhang & Zhou, 2019).

Applications in DNA Duplex Stability

  • DNA Duplex Stability: Incorporation of 2'-deoxy-5-(trifluoromethyl)uridine (a related compound) into DNA using specific protocols showed that replacing thymidine in DNA with this compound caused a slight decrease in DNA duplex stability at pH 6.9 (Markley et al., 2001).

Probing B/Z-DNA Transition

  • B/Z-DNA Transition Study: Modified nucleosides like 5-Fluoro-2′-deoxycytidine, synthesized through specific chemical processes, are used to investigate the B/Z-DNA transition using 19F NMR spectroscopy. It was observed that the incorporation of this modified nucleoside does not lead to detectable conformational changes in DNA (Solodinin et al., 2019).

Effects on Oligonucleotide Binding Affinity

  • Binding Affinity to DNA and RNA: Oligonucleotides containing 5-trifluoromethylpyrimidine nucleobases have been synthesized, and their binding affinity to double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA) was evaluated. It was found that the triplex-forming abilities with dsDNA were decreased, particularly in cases involving trifluoromethylcytosine, likely due to its low pKa affected by the electron-withdrawing trifluoromethyl group (Ito et al., 2017).

Use in DNA Damage Detection

  • DNA Strand Break Detection: The comet assay, a method for detecting DNA strand breaks in individual cells, has been used to study the induction of DNA damage in human lung cancer cells after doses of 5-aza-2'-deoxycytidine, a related cytosine analog (Liao et al., 2009).

Radio-sensitization in Tumor Therapy

  • Radiosensitization in Tumor Radiation Therapy: Gemcitabine (2′,2′-difluorocytidine), a related compound, acts as a radiosensitizer in tumor therapy. The fluoro-substitution at specific sites of the molecule is found to enhance electron attachment, suggesting potential for increased DNA strand breakage in the presence of secondary electrons during radiation therapy (Kopyra et al., 2014).

Applications in DNA Methylation Analysis

  • DNA Methylation Studies: 5-Aza-2'-deoxycytidine is used in studies investigating the effects of global DNA demethylation on gene expression in mammalian cells. Its role in reactivating repressed genes and changes in chromatin structure are of particular interest (Vallender & Lahn, 2006).

Impact on Cancer Cells

  • Effects on Cancer Cells: Research has shown that 5-Aza-2'-deoxycytidine, by affecting DNA methylation, can induce clinical remissions in patients with high-risk myelodysplastic syndromes (MDS) and has a clinically significant effect on the platelet count in these patients (van den Bosch et al., 2004).

Future Directions

Further study of 5-Trifluoromethyl-2’-deoxycytidine is potentially warranted in urothelial carcinoma but not NSCLC or breast or H&N cancer . Increase in the proportion of p16-expressing cytokeratin-positive CTCs is a pharmacodynamic marker of FdCyd target engagement .

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)14)7-1-5(18)6(3-17)20-7/h2,5-7,17-18H,1,3H2,(H2,14,15,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSPCSMIPDACTB-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216605
Record name 5-Trifluoromethyl-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trifluoromethyl-2'-deoxycytidine

CAS RN

66384-66-5
Record name 5-Trifluoromethyl-2'-deoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066384665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Trifluoromethyl-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Trifluoromethyl-2'-deoxycytidine
Reactant of Route 2
5-Trifluoromethyl-2'-deoxycytidine
Reactant of Route 3
5-Trifluoromethyl-2'-deoxycytidine
Reactant of Route 4
5-Trifluoromethyl-2'-deoxycytidine
Reactant of Route 5
5-Trifluoromethyl-2'-deoxycytidine
Reactant of Route 6
5-Trifluoromethyl-2'-deoxycytidine

Citations

For This Compound
28
Citations
TV Briggle, DA Boothman, CD Pfaffenberger… - … of Chromatography B …, 1986 - Elsevier
… , reversed-phase high-performance liquid chromatography technique for the quantitative determination of 5-fluoro-2′-deoxycytidine (FdCyd) and 5-trifluoromethyl-2′-deoxycytidine (F …
Number of citations: 13 www.sciencedirect.com
D Musumeci, C Irace, R Santamaria… - MedChemComm, 2013 - pubs.rsc.org
… and reaction times, target compounds 5-trifluoromethyl-2′-deoxycytidine, 8-trifluoromethyl-… , confirming the known 5-trifluoromethyl-2′-deoxycytidine as a valuable antitumoural agent …
Number of citations: 33 pubs.rsc.org
A Solodinin, A Gautrais, S Ollivier, H Yan - Acs Omega, 2019 - ACS Publications
… (6) Of particular interest, Fujimoto and co-workers demonstrated that incorporation of 5-trifluoromethyl-2′-deoxycytidine into oligonucleotides allowed for the tracking of B-/Z-DNA …
Number of citations: 6 pubs.acs.org
JA Mekras, DA Boothman, SB Greer - Cancer research, 1985 - AACR
… -2'-deoxyuridine-5'-monophosphate; Famethyt-dCyd, 5-trifluoromethyl-2'-deoxycytidine; … murine tumors using an analogue that has this property: 5-trifluoromethyl-2'-deoxycytidine, …
Number of citations: 31 aacrjournals.org
H Diringer, TA Khwaja… - Journal of Medicinal …, 1970 - ACS Publications
… the synthesis of 5-trifluoromethyl-2'-deoxyuridine could be accomplished with our enzyme preparation, we were not able to detect by tic the presence of 5-trifluoromethyl-2'deoxycytidine …
Number of citations: 3 pubs.acs.org
MP Mertes - Journal of Medicinal Chemistry, 1970 - ACS Publications
… the synthesis of 5-trifluoromethyl-2'-deoxyuridine could be accomplished with our enzyme preparation, we were not able to detect by tic the presence of 5-trifluoromethyl-2'deoxycytidine …
Number of citations: 11 pubs.acs.org
DA Boothman, TV Briggle, S Greer - Pharmacology & therapeutics, 1989 - Elsevier
… 5-TRIFLUOROMETHYL-2'-DEOXYCYTIDINE AS AN ANTITUMOR AGENT In summary, the uniqueness of 5-trifluoromethyl-2'-deoxycytidine when coadministered with tetrahydrouridine …
Number of citations: 26 www.sciencedirect.com
J Barletta, SB Greer - Antiviral research, 1992 - Elsevier
Although several hypomethylating agents such as 5-azadeoxycytidine and 5-fluorodeoxycytidine have been shown to activate transcription after incorporation into viral or cellular DNA, …
Number of citations: 14 www.sciencedirect.com
W Kozak, S Demkowicz, M Daśko… - Russian Chemical …, 2020 - iopscience.iop.org
This review summarizes the state of knowledge on the chemical methods of C (5)-modifications of uridine and cytidine derivatives and may serve as a useful tool for synthetic chemists …
Number of citations: 9 iopscience.iop.org
AK Saxena, S Sinha - Progress in Drug Research/Fortschritte der …, 1987 - Springer
… 5-Trifluoromethyl-2' -deoxycytidine (XLIV) in combination with the cytidine deaminase inhibitors tetrahydrouridine or 2' -deoxytetrahydrouridine is used as an antitumor agent [43]. Of the …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.